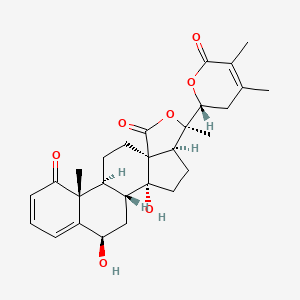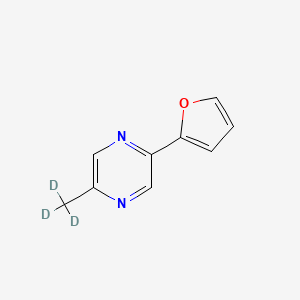
2-(2-Furanyl)-5-methylpyrazine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Furanyl)-5-methylpyrazine-d3 is a deuterated derivative of 2-(2-Furanyl)-5-methylpyrazine, a heterocyclic aromatic compound. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The compound features a furan ring fused to a pyrazine ring, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanyl)-5-methylpyrazine-d3 typically involves the deuteration of 2-(2-Furanyl)-5-methylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry.
化学反应分析
Types of Reactions
2-(2-Furanyl)-5-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of furanyl-pyrazine oxides.
Reduction: Formation of reduced furanyl-pyrazine derivatives.
Substitution: Formation of substituted furanyl-pyrazine compounds.
科学研究应用
2-(2-Furanyl)-5-methylpyrazine-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-(2-Furanyl)-5-methylpyrazine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and bioavailability. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
2-(2-Furanyl)-5-methylpyrazine: The non-deuterated version of the compound.
2-Furanyl Fentanyl: A fentanyl analog with a furan ring.
2,5-Furandicarboxylic Acid: A furan derivative used in polymer production.
Uniqueness
2-(2-Furanyl)-5-methylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and kinetic studies. This makes it a valuable tool in various scientific disciplines.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
163.19 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H8N2O/c1-7-5-11-8(6-10-7)9-3-2-4-12-9/h2-6H,1H3/i1D3 |
InChI 键 |
UTWJJSZAHQEJAT-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN=C(C=N1)C2=CC=CO2 |
规范 SMILES |
CC1=CN=C(C=N1)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


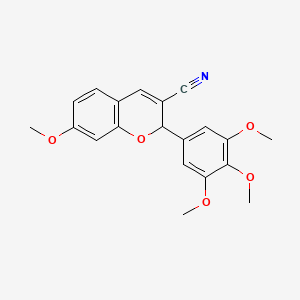
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
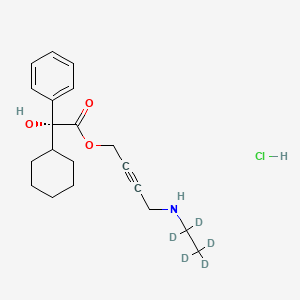
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)

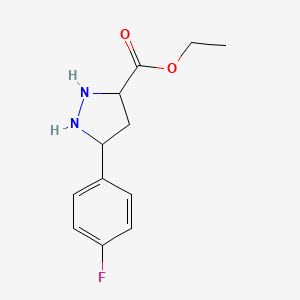

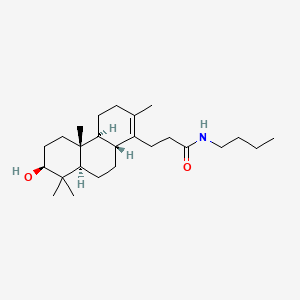

![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
